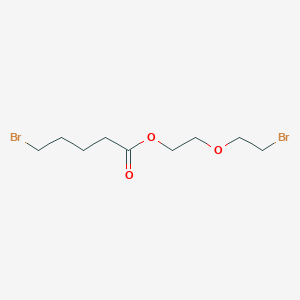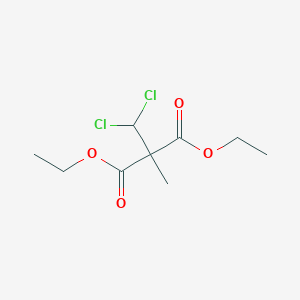
Diethyl (dichloromethyl)(methyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (dichloromethyl)(methyl)propanedioate is a chemical compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by ethyl, dichloromethyl, and methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (dichloromethyl)(methyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction typically occurs in an ethanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to maintain the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (dichloromethyl)(methyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Diethyl (dichloromethyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl (dichloromethyl)(methyl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The compound can form enolate ions, which are highly reactive intermediates in many organic reactions. These enolate ions can undergo alkylation, acylation, and other substitution reactions, leading to the formation of a wide range of products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in similar synthetic applications
Uniqueness
Diethyl (dichloromethyl)(methyl)propanedioate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Propriétés
Numéro CAS |
90797-43-6 |
|---|---|
Formule moléculaire |
C9H14Cl2O4 |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
diethyl 2-(dichloromethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H14Cl2O4/c1-4-14-7(12)9(3,6(10)11)8(13)15-5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
AWYWECZFFQDKMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(Cl)Cl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


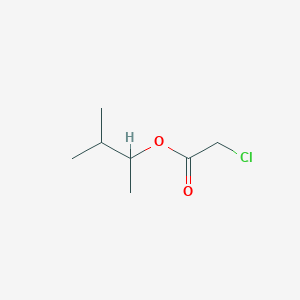
![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
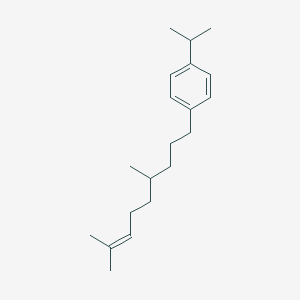
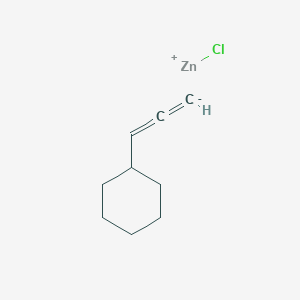
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
![1-{[3-(4-Azidophenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14359826.png)
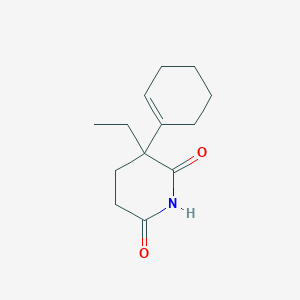
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
